molecular formula C13H12N4O2S2 B11586865 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B11586865
M. Wt: 320.4 g/mol
InChI Key: UARLTCGLXTYSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole and benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Benzothiazole Ring: The benzothiazole ring is usually formed by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the thiadiazole and benzothiazole rings through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to its specific combination of thiadiazole and benzothiazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C13H12N4O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C13H12N4O2S2/c1-2-11-15-16-12(21-11)14-10(18)7-17-8-5-3-4-6-9(8)20-13(17)19/h3-6H,2,7H2,1H3,(H,14,16,18)

InChI Key

UARLTCGLXTYSPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.